molecular formula C13H10N2O4 B12925767 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid CAS No. 61416-98-6

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid

Cat. No.: B12925767
CAS No.: 61416-98-6
M. Wt: 258.23 g/mol
InChI Key: YBKUDFKURJNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid is an organic compound with the molecular formula C13H10N2O4 It is a pyrimidine derivative, characterized by the presence of two carboxylic acid groups at the 4 and 5 positions, a methyl group at the 6 position, and a phenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, starting with a pyrimidine derivative, the introduction of the phenyl and methyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The carboxylic acid groups can be introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid: A simple dicarboxylic acid with applications in biochemistry and industry.

    Malic Acid: Another dicarboxylic acid involved in metabolic pathways.

    Itaconic Acid: Used as a monomer in polymer production.

Uniqueness

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid is unique due to its specific structural features, including the pyrimidine ring and the presence of both phenyl and methyl groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61416-98-6

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

6-methyl-2-phenylpyrimidine-4,5-dicarboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-7-9(12(16)17)10(13(18)19)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,18,19)

InChI Key

YBKUDFKURJNQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.